IKKβ Inhibition Potency: 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide vs. Optimized Thiophene Carboxamide IKK-2 Inhibitors
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide exhibits moderate inhibitory activity against IKKβ with reported IC50 values of 13.0 µM and 15.6 µM in enzymatic assays, using mouse and human IKKβ respectively [1]. This compound represents an early hit or prototype in the development of thiophene-based IKK-2 inhibitors. In stark contrast, optimized clinical candidates from the same chemotype, such as TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide), achieve picomolar potency with an IC50 of 17.9 nM against human IKK-2 [2]. The ~700-fold difference in potency underscores the critical impact of the 3-position substitution (amino vs. ureido) and the aryl halide (chloro vs. fluoro) on target engagement.
| Evidence Dimension | IKKβ (IKK-2) enzyme inhibition IC50 |
|---|---|
| Target Compound Data | 13.0 µM (mouse IKKβ) and 15.6 µM (human IKKβ) |
| Comparator Or Baseline | TPCA-1: 17.9 nM (human IKK-2) |
| Quantified Difference | TPCA-1 is approximately 726-fold more potent (13,000 nM / 17.9 nM) |
| Conditions | Enzymatic inhibition assays: mouse IKKβ in CIA model splenocytes via TNFα ELISA; human IKKβ using 5FAM-GRHDSGLDSMK-NH2 substrate by IMAP-TR-FRET [1]. TPCA-1 assay: recombinant human IKK-2 [2]. |
Why This Matters
For researchers validating early-stage IKKβ chemical probes, this compound provides a structurally simpler and synthetically accessible starting point compared to highly optimized, potent analogs like TPCA-1, allowing for robust structure-activity relationship (SAR) studies around a baseline activity level.
- [1] BindingDB. BDBM50390265 (CHEMBL2070430) - 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide IKKβ inhibition data. IC50: 1.30E+4 nM (mouse) and 1.56E+4 nM (human). View Source
- [2] Podolin, P. L., et al. (2005). Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IκB kinase 2, TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide), occurs via reduction of proinflammatory cytokines and antigen-induced T cell proliferation. Journal of Pharmacology and Experimental Therapeutics, 312(1), 373-381. View Source
